

The Role of 11(R)-Hydroxyeicosatetraenoic Acid in Cellular Signaling: A Technical Guide

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Compound of Interest		
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Abstract

11(R)-Hydroxyeicosatetraenoic acid (11(R)-HETE) is an eicosanoid, a signaling molecule derived from the enzymatic oxygenation of arachidonic acid. Primarily synthesized through the cyclooxygenase (COX) and cytochrome P450 (CYP) pathways, 11(R)-HETE and its metabolites play multifaceted roles in cellular signaling, influencing a range of physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of 11(R)-HETE's function, with a focus on its biosynthesis, metabolism, and signal transduction pathways. We delve into its emerging roles in cardiac hypertrophy, cancer, and inflammation, presenting key quantitative data in structured tables and detailing relevant experimental protocols. Furthermore, this guide utilizes Graphviz diagrams to visually represent the complex signaling cascades and experimental workflows, offering a valuable resource for researchers and professionals in drug development seeking to explore the therapeutic potential of targeting the 11(R)-HETE signaling axis.

Introduction

Eicosanoids, a class of lipid mediators derived from 20-carbon polyunsaturated fatty acids, are critical regulators of a vast array of biological processes. Among these,

hydroxyeicosatetraenoic acids (HETEs) have garnered significant attention for their diverse signaling functions. 11(R)-HETE is a specific stereoisomer produced through the action of various enzymes on arachidonic acid.[1] While its biological functions are still being unraveled,



emerging evidence points to its significant involvement in cellular processes such as hypertrophy, proliferation, and inflammation. This guide aims to consolidate the current knowledge on 11(R)-HETE, providing a technical foundation for further research and therapeutic development.

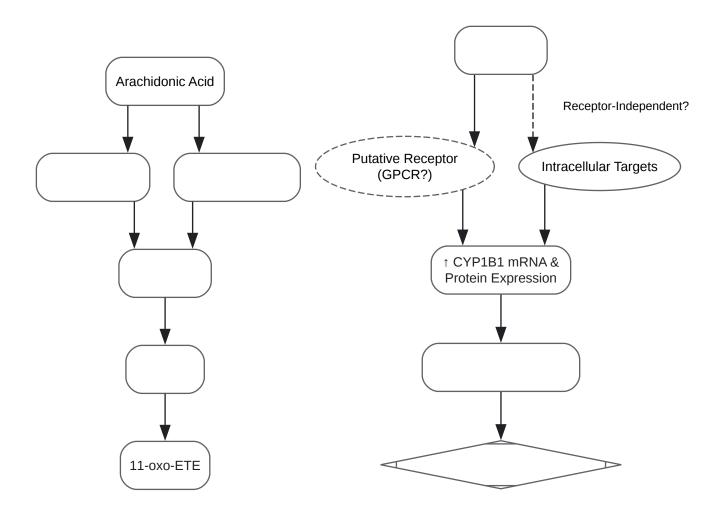
Biosynthesis and Metabolism of 11(R)-HETE

The production of 11(R)-HETE is a tightly regulated process involving several enzymatic pathways. The primary routes of its synthesis are:

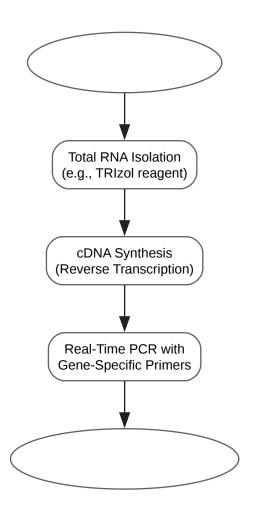
- Cyclooxygenase (COX) Pathway: Both COX-1 and COX-2 enzymes can convert arachidonic acid to 11(R)-HETE.[1][2] This pathway is particularly relevant in vascular smooth muscle cells and endothelial cells.[2]
- Cytochrome P450 (CYP) Pathway: Certain cytochrome P450 enzymes, notably CYP1B1, can also produce 11(R)-HETE from arachidonic acid.[2] This pathway has been implicated in the development of cardiovascular diseases.[2]

Once synthesized, 11(R)-HETE can be further metabolized, primarily through oxidation, to form 11-oxo-eicosatetraenoic acid (11-oxo-ETE) by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] This metabolite has been shown to possess distinct biological activities, often opposing those of its precursor.









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References

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- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner PMC [pmc.ncbi.nlm.nih.gov]
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